
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Overview
Description
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives .Molecular Structure Analysis
The molecular structure of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is characterized by a THIQ nucleus . THIQs with stereogenic center at position C (1) are the key fragments of diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving THIQs are complex and involve various steps. For instance, the synthesis of C(1)-substituted THIQs involves the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Scientific Research Applications
Pharmacological Selectivity and Inhibition
- The selectivity and inhibitory mechanisms of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives towards phenylethanolamine N-methyltransferase (PNMT) versus alpha2-adrenoceptors have been studied. The presence of the aminosulfonyl group and its acidic hydrogen is key to selectivity, which is not solely based on the acidity but likely involves other characteristics like the electron-withdrawing nature of the aminosulfonyl group (Grunewald et al., 1997).
Antimalarial Activity
- The synthesis and evaluation of tebuquine analogues, maintaining the tetrahydroisoquinoline moiety, have shown significant antimalarial activity. The study emphasizes the crucial role of the 4-hydroxyaniline side chain in antimalarial efficacy, with molecular modeling revealing insights into drug-heme interactions (O’Neill et al., 1997).
Neurochemical Effects
- Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has demonstrated their ability to transiently increase locomotor activity in mice, suggesting potential neurochemical roles. Some derivatives were detected in the brain post-administration, indicating their ability to cross the blood-brain barrier and potentially affect central nervous system functioning (Nakagawa et al., 1996).
Anticancer Research
- Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as anticancer agents, highlighting the utility of the tetrahydroisoquinoline skeleton in developing potent cytotoxic agents. This research underscores the importance of the 1,2,3,4-tetrahydroisoquinoline moiety in biologically active molecules with potential pharmaceutical applications (Redda et al., 2010).
Novel Synthesis and Evaluation
- An efficient synthesis approach has led to new derivatives with significant antibacterial properties, highlighting the versatility of tetrahydroisoquinoline compounds in combating bacterial infections. The modification of the phenyl ring in these derivatives has been crucial for enhancing their antibacterial activity (Al-Hiari et al., 2007).
Safety And Hazards
While the specific safety and hazards of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride are not mentioned in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMVVYYLKFAGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



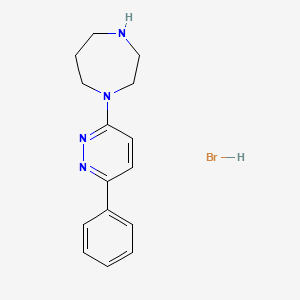
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)
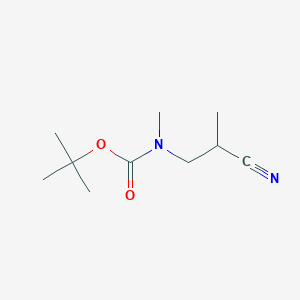
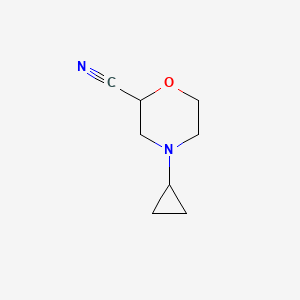
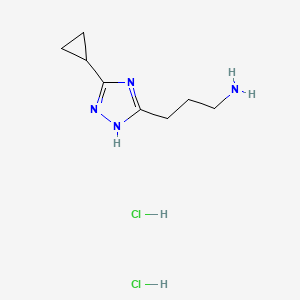

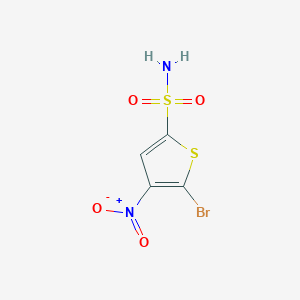
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
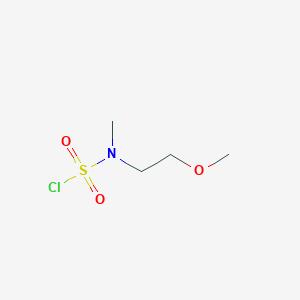
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)